molecular formula C20H17N5O5S B11981217 (2E)-5-(2-nitrobenzyl)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

(2E)-5-(2-nitrobenzyl)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

Cat. No.: B11981217
M. Wt: 439.4 g/mol
InChI Key: HCKFVWAUPHHKEJ-QFPYYILASA-N
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Description

Preparation Methods

The synthesis of 3-nitrobenzaldehyde [(2E)-3-allyl-5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone involves several steps. The starting material, 3-nitrobenzaldehyde, is first nitrated to introduce the nitro group. This is followed by the formation of the thiazolidinone ring through a cyclization reaction. The final step involves the condensation of the thiazolidinone derivative with hydrazine to form the hydrazone linkage . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Chemical Reactions Analysis

3-nitrobenzaldehyde [(2E)-3-allyl-5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-nitrobenzaldehyde [(2E)-3-allyl-5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The thiazolidinone ring can interact with enzymes, potentially inhibiting their activity. The hydrazone linkage can form covalent bonds with nucleophilic sites on proteins, altering their function .

Comparison with Similar Compounds

Similar compounds to 3-nitrobenzaldehyde [(2E)-3-allyl-5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone include:

Properties

Molecular Formula

C20H17N5O5S

Molecular Weight

439.4 g/mol

IUPAC Name

(2E)-5-[(2-nitrophenyl)methyl]-2-[(E)-(3-nitrophenyl)methylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H17N5O5S/c1-2-10-23-19(26)18(12-15-7-3-4-9-17(15)25(29)30)31-20(23)22-21-13-14-6-5-8-16(11-14)24(27)28/h2-9,11,13,18H,1,10,12H2/b21-13+,22-20+

InChI Key

HCKFVWAUPHHKEJ-QFPYYILASA-N

Isomeric SMILES

C=CCN\1C(=O)C(S/C1=N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C=CCN1C(=O)C(SC1=NN=CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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